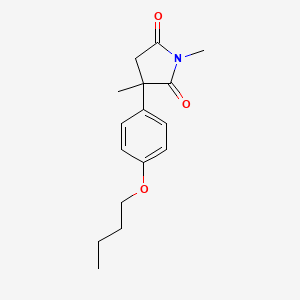
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a brominated indole core with a benzodioxole substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of the Benzodioxole Substituent: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the benzodioxole substituent using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzodioxole ring.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products include oxidized derivatives such as indole-2,3-dione.
Reduction: Products include reduced derivatives like 2-hydroxyindole.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-amino-2,3-dihydro-1H-indol-2-one.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The brominated indole core is particularly interesting for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can also interact with various receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-chloro-2,3-dihydro-1H-indol-2-one: Contains a chlorine atom instead of bromine, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to hydrogen or chlorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C16H10BrNO3 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC名 |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-bromo-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO3/c17-10-2-3-13-11(7-10)12(16(19)18-13)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5- |
InChIキー |
HOZQTTXXDKNSCY-XGICHPGQSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11111146.png)

![2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11111157.png)
![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylphenol](/img/structure/B11111177.png)
![5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11111180.png)

![N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide](/img/structure/B11111188.png)
![5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11111196.png)


![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11111206.png)
![N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B11111209.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11111211.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11111212.png)
